![molecular formula C11H23NO3 B1485535 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-26-4](/img/structure/B1485535.png)
1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
“1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol” is a chemical compound that is available for purchase from various suppliers . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol” is C11H23NO3 . The molecular weight is 217.31 .Scientific Research Applications
Synthesis of Aryl Amines
This compound can be used in the Pd-catalyzed Buchwald-Hartwig amination reaction. This is a method to synthesize aryl amines by reacting with aryl and heteroaryl halides. Aryl amines are significant in the development of pharmaceuticals and agrochemicals due to their presence in a variety of bioactive molecules .
Preparation of α-Ketoamides
It serves as a reactant in the metal-free oxidative coupling reaction with methyl ketones. This reaction occurs in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst, leading to the formation of α-ketoamides. α-Ketoamides are valuable intermediates in organic synthesis and have potential pharmacological activities .
Creation of N, N-Dialkyl Perfluoroalkanesulfonamides
The compound is involved in reactions with perfluoroalkanesulfonyl halides to synthesize N, N-dialkyl perfluoroalkanesulfonamides. These are used in various applications, including as surfactants, in fire-fighting foams, and in the synthesis of pharmaceuticals and pesticides .
Synthesis of N-(Alkoxy)succinamide Ester
It reacts with succinyl chloride to produce N-(alkoxy)succinamide ester, which is an intermediate in the preparation of diol monomer for biodegradable polyester synthesis. Biodegradable polyesters are important for developing sustainable materials .
Pharmaceutical Testing
Due to its unique structure, “1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol” is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Laboratory Chemical Synthesis
As a laboratory chemical, it has broad applications in the synthesis of various substances. Its reactivity makes it a versatile reagent in research and development laboratories, particularly in synthetic chemistry .
Safety and Handling Research
Research into the safe handling and storage of chemicals also utilizes this compound. Its properties, such as flammability and toxicity, are studied to develop proper safety protocols and emergency response procedures .
Educational Purposes
In academic settings, this compound is used to teach advanced organic synthesis techniques. It provides a practical example of reactions and mechanisms that students can study and replicate in a controlled environment .
properties
IUPAC Name |
1-[[bis(2-methoxyethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-14-8-6-12(7-9-15-2)10-11(13)4-3-5-11/h13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJHBYCQZFXHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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